molecular formula C21H25N7OS B2428334 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1788560-31-5

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2428334
CAS No.: 1788560-31-5
M. Wt: 423.54
InChI Key: LHFSXCJJHBSJFZ-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C21H25N7OS and its molecular weight is 423.54. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7OS/c1-16(2)30-18-5-3-17(4-6-18)13-21(29)27-11-9-26(10-12-27)19-7-8-20(25-24-19)28-15-22-14-23-28/h3-8,14-16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFSXCJJHBSJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N7O4C_{20}H_{21}N_{7}O_{4} with a molecular weight of approximately 423.43 g/mol. The structure features a triazole ring, a piperazine moiety, and an isopropylthio-substituted phenyl group, which contribute to its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related triazole compound displayed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent cytotoxic activity . The mechanism of action appears to involve apoptosis induction through cell cycle arrest at the sub-G1 and G2/M phases, as evidenced by flow cytometric analysis .

Antimicrobial Activity

The compound's triazole moiety is known for its antimicrobial properties. Research indicates that compounds containing triazole rings exhibit strong activity against fungi and bacteria due to their ability to interfere with cellular processes. Specifically, studies have shown that certain derivatives can inhibit the growth of Mycobacterium species with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar triazole compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation essential for cell division .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with triazole derivatives, leading to programmed cell death .
  • Antifungal Mechanisms : The interaction with heme groups in fungal cells suggests that these compounds may disrupt essential metabolic pathways in pathogens .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the effects of a structurally similar compound on various cancer cell lines including HeLa and MCF-7. The results indicated a concentration-dependent inhibition of cell growth, with significant apoptosis confirmed through annexin V-FITC staining assays .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives including the triazole moiety were tested against Candida species. The results revealed promising candidacidal activities attributed to specific electronic and steric properties of substituents on the piperazine fragment .

Comparative Data Table

Activity Type Cell Line / Pathogen IC50/MIC Value Mechanism
CytotoxicityBT-4740.99 μMApoptosis via tubulin inhibition
AntimicrobialMycobacterium kansasii31.75 μMDisruption of metabolic pathways
AntifungalCandida spp.VariableInteraction with heme groups

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazine core followed by coupling with the piperazine and isopropylthiophenyl moieties. Key steps include nucleophilic substitution, cyclization, and amidation. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like palladium for coupling reactions) critically influence yield. For example, controlled temperatures (60–80°C) and anhydrous solvents (e.g., DMF or THF) are often required to minimize side reactions . Optimization can be guided by real-time monitoring using HPLC to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the connectivity of heterocyclic rings and substituents. High-resolution mass spectrometry (HR-MS) validates molecular weight, while HPLC (with UV/Vis or MS detection) assesses purity (>95% typically required for pharmacological studies). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the critical considerations in selecting solvents and catalysts for the multi-step synthesis of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane (DCM) is preferred for acid-sensitive steps. Catalysts like Pd(PPh₃)₄ facilitate Suzuki-Miyaura couplings for aryl-aryl bond formation. Catalyst loading (1–5 mol%) and ligand choice (e.g., XPhos for sterically hindered substrates) must be optimized to balance cost and efficiency .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in modulating biological targets?

  • Methodological Answer : SAR studies require systematic structural modifications (e.g., varying the triazole substituent or piperazine linker length) followed by in vitro bioassays (e.g., enzyme inhibition or receptor binding). For example, replacing the isopropylthio group with a methylsulfonyl group could assess the impact of hydrophobicity vs. polarity. Parallel computational docking (e.g., AutoDock Vina) identifies key interactions with target proteins, guiding rational design .

Q. What strategies are recommended for resolving discrepancies in biological activity data observed across different experimental setups?

  • Methodological Answer : Discrepancies may arise from variations in cell lines, assay protocols, or compound solubility. Standardize protocols using reference compounds (e.g., positive controls) and validate solubility via dynamic light scattering (DLS). Replicate assays in independent labs, and employ statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to target proteins?

  • Methodological Answer : Combine molecular docking (to predict binding poses) with molecular dynamics (MD) simulations (to assess stability over time). Use crystal structures of target proteins (e.g., kinases or GPCRs) from the PDB. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays. Machine learning models (e.g., random forests) trained on existing SAR data can prioritize high-affinity derivatives for synthesis .

Q. How do variations in the heterocyclic moieties (e.g., triazole vs. oxadiazole) influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Replace the 1,2,4-triazole with a 1,3,4-oxadiazole to evaluate metabolic stability (via liver microsome assays) and membrane permeability (Caco-2 cell assays). LogP measurements and plasma protein binding assays (using ultrafiltration) quantify lipophilicity and bioavailability. For example, oxadiazole derivatives may exhibit improved CNS penetration due to reduced hydrogen-bond donor capacity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or residual solvents. Characterize crystalline vs. amorphous forms via powder XRD and DSC. Use standardized shake-flask methods with HPLC quantification. For aqueous solubility, consider co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) to mimic physiological conditions .

Q. What experimental approaches can reconcile divergent cytotoxicity results in cancer cell lines?

  • Methodological Answer : Test cytotoxicity across a panel of cell lines (e.g., NCI-60) to identify lineage-specific effects. Control for cell passage number, culture media, and confluence. Combine with transcriptomics (RNA-seq) to correlate sensitivity with target gene expression. Validate mechanism-of-action via CRISPR knockout of putative targets .

Methodological Tables

Key Analytical Techniques Application References
¹H/¹³C NMRStructural elucidation of heterocyclic cores
HR-MSMolecular weight validation
HPLC-UV/VisPurity assessment and reaction monitoring
Molecular DockingPrediction of protein-ligand interactions

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